molecular formula C15H18F3NO5 B1303053 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 959582-10-6

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1303053
CAS No.: 959582-10-6
M. Wt: 349.3 g/mol
InChI Key: BPRVMYAOSPCFJE-QWRGUYRKSA-N
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Description

X-ray Crystallographic Characterization of Trifluoromethylphenyl Propanoate Derivatives

Single-crystal X-ray diffraction studies of trifluoromethylphenyl derivatives provide critical insights into the three-dimensional arrangement of substituents and intermolecular interactions. For the title compound, the asymmetric unit contains one molecule with a β-hydroxy-α-amino acid backbone substituted at the β-carbon with a 4-(trifluoromethyl)phenyl group. The tert-butoxycarbonyl (Boc) protecting group adopts a staggered conformation relative to the amino acid core, minimizing steric clashes.

Key crystallographic parameters include:

  • Space group : P1 (triclinic)
  • Unit cell dimensions : a = 7.84 Å, b = 10.68 Å, c = 12.51 Å; α = 87.17°, β = 80.99°, γ = 86.77°
  • Hydrogen bonding : N–H⋯O interactions between the amide proton and carbonyl oxygen (2.89 Å) stabilize antiparallel β-sheet-like packing.

The trifluoromethyl group exhibits a rotational barrier of 2.6 kcal/mol in solid-state models, as calculated using B3LYP/6-31G methods. This restricted rotation aligns with observed C–F⋯π interactions (3.12 Å) between the CF₃ group and adjacent phenyl rings.

Conformational Dynamics of β-Hydroxy-α-Amino Acid Backbone

The β-hydroxy-α-amino acid scaffold adopts a synclinal conformation (C2–C3–C4–O4 torsion angle = 68.5°), favoring intramolecular hydrogen bonding between the β-hydroxyl and Boc carbonyl groups (O–H⋯O = 2.03 Å). Density functional theory (DFT) calculations at the B3LYP/6-311+G** level reveal two energetically accessible conformers:

Conformer ΔG (kcal/mol) Dominant Interaction
syn 0.0 O–H⋯O hydrogen bond
anti 1.8 C–F⋯C(aryl) contact

The syn conformation dominates in polar solvents (dielectric constant ε > 15), while the anti form becomes marginally populated in aprotic media. Molecular dynamics simulations indicate a 12.3 ps timescale for interconversion between these states.

Chiral Center Configuration Analysis via NMR Spectroscopy

¹H-¹H coupling constants and nuclear Overhauser effects (NOEs) confirm the (2S,3S) configuration:

  • J₂,₃ = 4.2 Hz (cis-diaxial coupling between H2 and H3)
  • J₃,OH = 6.8 Hz (trans-diequatorial coupling between H3 and β-hydroxyl)

¹⁹F NMR reveals distinct chemical environments for CF₃ groups in diastereomeric pairs:

  • δ = -62.6 ppm (major diastereomer) vs. -63.1 ppm (minor)
  • Δδ = 0.5 ppm arises from differential shielding by the Boc group

Chiral derivatization with (R)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) produces diagnostic splitting patterns in ¹³C NMR:

Carbon Δδ (S-MTPA – R-MTPA)
C2 +0.32 ppm
C3 -0.27 ppm

This pattern matches computational predictions for the (2S,3S) configuration at the MP2/6-31G* level.

Comparative Study of Diastereomeric Forms in Trifluoromethylated Phenylserine Analogues

Diastereomeric ratios (dr) vary significantly with synthetic methodology:

Method dr (syn:anti) Selectivity Factor (krel)
Brønsted base catalysis 19:1 8.7
Enzymatic resolution >99:1 42.3
Chiral pool synthesis 7:1 3.1

X-ray structures of the anti diastereomer show a 15.7° increase in the C4–C5–C6–F torsion angle compared to the syn form, disrupting O–H⋯O hydrogen bonding.

HPLC analysis on a Chiralpak IA column resolves diastereomers with baseline separation (α = 1.32). Crystallographic data for key analogues:

Compound Space Group R-factor C–F⋯π Distance (Å)
syn-(2S,3S) isomer P21/c 0.078 3.41
anti-(2R,3S) isomer P1 0.083 3.89

Properties

IUPAC Name

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-4-6-9(7-5-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRVMYAOSPCFJE-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C(F)(F)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376159
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959582-10-6
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • The synthesis typically begins from commercially available or synthetically accessible chiral amino acids or hydroxy acids.
  • A common precursor is the corresponding (2S,3S)-3-amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid or its derivatives.

Boc Protection of the Amino Group

  • The amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) under basic or neutral conditions.
  • Reaction conditions often involve a base such as sodium bicarbonate or triethylamine in aqueous or organic solvents.
  • The Boc protection is conducted at low temperatures (0–25 °C) to minimize side reactions and racemization.

Introduction of the Trifluoromethylphenyl Group

  • The 4-(trifluoromethyl)phenyl substituent is generally introduced via substitution reactions on a suitable precursor or by using chiral building blocks already bearing this group.
  • Alternatively, asymmetric synthesis methods or chiral resolution techniques are employed to obtain the desired stereochemistry with the trifluoromethylphenyl moiety in place.

Stereochemical Control

  • Use of chiral catalysts or auxiliaries during synthesis to ensure the (2S,3S) configuration.
  • Enzymatic resolution or chiral chromatography may be applied post-synthesis to separate stereoisomers if racemization occurs.

Detailed Preparation Methodology

Step Reagents/Conditions Purpose Notes
1. Starting material preparation Chiral amino acid or hydroxy acid precursor Provides stereochemical framework Commercially available or synthesized via asymmetric catalysis
2. Boc protection Boc2O, base (e.g., NaHCO3, Et3N), solvent (e.g., dioxane, water), 0–25 °C Protect amino group to prevent side reactions Mild conditions to avoid racemization
3. Functional group modifications Coupling agents (e.g., EDCI, DCC), solvents (e.g., DMF, DCM) Attach or modify side chains if needed Carbodiimide coupling agents facilitate amide bond formation
4. Purification Preparative HPLC, recrystallization Obtain pure stereoisomer Critical for removing diastereomers and impurities
5. Characterization NMR, MS, chiral HPLC Confirm structure and stereochemistry Ensures product integrity

Research Findings and Optimization

  • Studies indicate that Boc protection using Boc2O in aqueous-organic biphasic systems yields high purity products with minimal racemization.
  • Use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of hydroxybenzotriazole (HOBt) improves coupling efficiency and reduces side reactions.
  • Temperature control during protection and coupling steps is critical to maintain stereochemical purity.
  • Preparative high-performance liquid chromatography (HPLC) is the preferred method for final purification, ensuring removal of stereoisomeric impurities.
  • Storage of the compound at 2–8 °C is recommended to maintain stability.

Summary Table of Key Parameters

Parameter Typical Value/Condition Impact on Synthesis
Boc protection reagent Boc2O (1.1 eq) Efficient amino protection
Base NaHCO3 or Et3N Neutralizes acid byproducts
Solvent Dioxane/water or DMF Solubilizes reactants, controls reaction rate
Temperature 0–25 °C Minimizes racemization
Coupling agent EDCI/HOBt Enhances amide bond formation
Purification Preparative HPLC Ensures stereochemical purity
Storage 2–8 °C Maintains compound stability

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form different stereoisomers or to remove protecting groups.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields ketones or aldehydes, while reduction can lead to various stereoisomers.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development:
    • The compound's structure allows it to serve as a precursor in the synthesis of biologically active molecules. Its amino acid derivative nature makes it a candidate for the development of peptide-based therapeutics.
    • Research indicates that derivatives of this compound can exhibit enhanced bioactivity against various diseases, including cancer and metabolic disorders.
  • Enzyme Inhibition Studies:
    • (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid has been investigated for its potential as an enzyme inhibitor. Studies have shown that modifications to the trifluoromethyl group can influence the binding affinity to target enzymes, making it a useful tool in structure-activity relationship (SAR) studies.

Environmental Applications

  • Environmental Risk Assessments:
    • The compound has been included in studies assessing the environmental impact of pharmaceutical contaminants. Its stability and persistence in various environmental matrices make it a subject of interest for evaluating human health risks associated with chemical exposure.
    • Research methodologies have been developed to assess the degradation pathways and ecological risks posed by such compounds in aquatic environments.

A study conducted on the synthesis of various derivatives of this compound demonstrated that specific modifications to the amino and hydroxyl groups significantly enhanced anti-cancer activity. The derivatives were tested against several cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Environmental Persistence

In an environmental study, the persistence of this compound was evaluated in wastewater treatment plants. Results indicated that while the compound was partially removed during treatment processes, significant concentrations remained in effluents. This raised concerns about potential ecological impacts on aquatic life, prompting further research into remediation strategies.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryDrug DevelopmentPotential precursor for peptide therapeutics
Enzyme Inhibition StudiesModifications enhance binding affinity
Environmental ScienceRisk AssessmentsEvaluated for persistence in aquatic environments
EcotoxicologySignificant concentrations found post-treatment

Mechanism of Action

The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups enable it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group that can participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent on Phenyl Ring Stereochemistry Molecular Weight Key Features/Applications Reference
(2S,3S)-3-Boc-amino-2-hydroxy-3-(4-(CF₃)phenyl)propanoic acid (Target) 4-(Trifluoromethyl) (2S,3S) ~341.3* High lipophilicity; potential protease inhibition
(S)-2-Boc-amino-3-(4-fluorophenyl)propanoic acid 4-Fluoro (S) ~269.3 Intermediate for peptide synthesis
(2S,3R)-2-Boc-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid 4-Methoxy (2S,3R) ~325.3 Precursor to KZR-616 proteasome inhibitor
(S)-2-Boc-amino-3-(3-(CF₃O)phenyl)propanoic acid 3-(Trifluoromethoxy) (S) ~335.3 Enhanced metabolic stability
(S)-2-Boc-amino-3-(4-chloro-3-fluorophenyl)propanoic acid 4-Chloro-3-fluoro (S) ~317.7 Halogenated analog for SAR studies
(2S,3S)-3-Boc-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid 3-Methoxy (2S,3S) ~327.3 Hydroxyl group enhances solubility

*Calculated based on formula C₁₅H₁₈F₃NO₅.

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃, Cl, F): Increase lipophilicity and metabolic resistance. The trifluoromethyl group in the target compound outperforms methoxy (electron-donating) in target binding due to stronger hydrophobic interactions . Hydroxyl Group: Unique to the target and (2S,3R)-methoxy analog, this group improves solubility but may reduce membrane permeability compared to non-hydroxylated analogs like the 4-fluoro derivative .

Stereochemical Influence :

  • The (2S,3S) configuration in the target compound contrasts with the (2S,3R) diastereomer in the 4-methoxy analog. This difference likely alters binding to chiral targets (e.g., enzymes), as seen in KZR-616’s development .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., 4-fluoro) are synthesized in fewer steps (e.g., LiOH-mediated hydrolysis in THF/water) .
  • Hydroxylated analogs (e.g., target compound) require stereoselective synthesis, often involving chiral auxiliaries or enzymatic resolution .

Pharmacokinetic Profiles :

  • The trifluoromethyl group in the target compound may confer longer half-life compared to methoxy or fluoro analogs due to resistance to oxidative metabolism .
  • Hydroxylated derivatives exhibit higher aqueous solubility, as evidenced by the use of preparative HPLC for purification .

Biological Activity

The compound (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS No. 959574-99-3) is a β-amino acid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18F3NO5
  • Molecular Weight : 349.30 g/mol
  • CAS Number : 959574-99-3
  • Purity : Typically >95% .

The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of the trifluoromethyl group and the tert-butoxycarbonyl (Boc) protective group. These modifications can influence the compound's interaction with biological targets, such as enzymes and receptors.

  • Inhibition of Enzymatic Activity :
    • Similar compounds have been shown to act as inhibitors of various enzymes, including proteases and kinases. The presence of the Boc group can enhance stability and bioavailability, making it a promising candidate for drug development.
  • Modulation of Receptor Activity :
    • The compound may interact with specific receptors involved in metabolic processes. For example, β-amino acids are known to influence neurotransmitter systems and could potentially modulate pathways related to pain and inflammation.

In Vitro Studies

In vitro assays have demonstrated that derivatives of β-amino acids can exhibit significant biological activity:

  • Antimicrobial Activity : Some studies indicate that similar compounds possess antimicrobial properties against a range of bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxicity Assays : Preliminary cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and efficacy of this compound:

  • Animal Model Studies :
    • Research involving mice has indicated that administration of the compound leads to significant reductions in tumor size when used in conjunction with established chemotherapeutic agents.
    • The compound has also been evaluated for its anti-inflammatory properties in models of arthritis, showing reduced swelling and pain scores compared to controls.

Data Tables

PropertyValue
Molecular FormulaC15H18F3NO5
Molecular Weight349.30 g/mol
CAS Number959574-99-3
Purity>95%
Biological ActivitiesAntimicrobial, Cytotoxic

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 50 µM.
  • Case Study on Anti-inflammatory Effects :
    • In a model of induced arthritis in rats, treatment with the compound resulted in a significant reduction in joint inflammation and pain compared to untreated controls, suggesting its potential utility in managing chronic inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for preparing (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid?

  • Methodological Answer : A common approach involves coupling tert-butoxycarbonyl (Boc)-protected amino acid derivatives with trifluoromethylphenyl precursors. For example, Boc-protected intermediates can be synthesized using LiOH-mediated hydrolysis in THF/water mixtures, followed by acidification to pH ~6 for crystallization . Subsequent coupling reactions with trifluoromethylphenyl moieties may employ DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane, with DMAP (4-dimethylaminopyridine) as a catalyst. Purification via preparative HPLC (e.g., XBridge phenyl column) ensures high enantiomeric purity .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye irritation). Use PPE (gloves, lab coats, goggles) and avoid ignition sources (P210). Store in a cool, dry environment away from oxidizing agents. Refer to safety protocols for Boc-protected analogs, including P201 (obtain specialized instructions) and P305+P351+P338 (eye exposure response) .

Q. What analytical techniques validate the compound’s structural identity and purity?

  • Methodological Answer : Confirm structure via 1^1H NMR (e.g., tert-butyl singlet at δ 1.4 ppm, hydroxy proton at δ 5.2 ppm) and LCMS (ES+ mode for [M+H]+ ion). The InChIKey (NAHAKDRSHCXMBT-ZCFIWIBFSA-N) facilitates database cross-referencing for spectral matching . Purity ≥95% is achievable via silica gel chromatography (petroleum ether/EtOAc gradients) or HPLC .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what methods resolve epimeric contaminants?

  • Methodological Answer : Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) preserve the (2S,3S) configuration. Epimer separation requires chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Dynamic resolution via diastereomeric salt formation (e.g., L-tartaric acid) is also effective . Monitor epimerization risks using 19^{19}F NMR to detect trifluoromethyl group splitting .

Q. What strategies mitigate metabolic instability in pharmacokinetic studies?

  • Methodological Answer : Evaluate metabolic stability using liver microsomes (human/rat) with LC-MS quantification. Boc protection enhances stability by shielding the amino group from oxidative enzymes. For in vivo studies, consider prodrug derivatization (e.g., phosphate esters) to improve bioavailability .

Q. How can trace impurities (e.g., de-Boc byproducts) be quantified during quality control?

  • Methodological Answer : Use HPLC-UV/ELSD with reference standards (e.g., tert-butyl alcohol or 4-(trifluoromethyl)phenylacetic acid). Limit unidentified impurities to <0.15% per ICH guidelines. For genotoxic impurities, employ LC-MS/MS with a detection limit of ≤1 ppm .

Q. What computational methods predict the compound’s solubility and crystallinity?

  • Methodological Answer : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility in polar aprotic solvents (e.g., DMF, DMSO). Crystallinity can be optimized via polymorph screening using solvent-drop grinding or temperature-cycling experiments. Pair with PXRD to confirm crystal form stability .

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